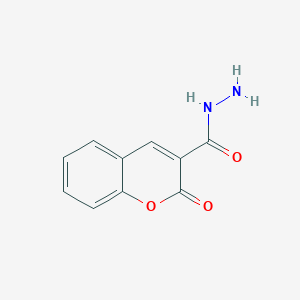

2-Oxo-2H-chromene-3-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-12-9(13)7-5-6-3-1-2-4-8(6)15-10(7)14/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBJAPNIFNGQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232559 | |

| Record name | 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-91-9 | |

| Record name | 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Chromene Chemistry Research

The 2-oxo-2H-chromene, commonly known as coumarin (B35378), is a bicyclic heterocyclic scaffold that forms the core of numerous natural and synthetic compounds. Coumarin derivatives have long been recognized for their broad spectrum of biological activities. derpharmachemica.com These include antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, antidepressant, antitubercular, antidiabetic, and anticancer properties. derpharmachemica.com The versatility of the coumarin ring system has established it as a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents.

The incorporation of a carbohydrazide (B1668358) group at the 3-position of the coumarin ring introduces a reactive and functionally significant appendage. This modification creates 2-Oxo-2H-chromene-3-carbohydrazide, a molecule that not only retains the inherent biological potential of the coumarin core but also provides a versatile handle for further chemical transformations. Researchers have effectively utilized this carbohydrazide as a synthon for the elaboration of more complex molecular architectures, thereby expanding the chemical space and biological screening opportunities for this class of compounds.

Role of the Hydrazide Moiety in Medicinal Chemistry

The hydrazide functional group (-CONHNH₂) is a cornerstone in medicinal chemistry, prized for its ability to serve as a versatile intermediate in the synthesis of various heterocyclic systems. mdpi.commdpi.com Hydrazides are readily prepared from esters, acyl chlorides, or anhydrides and can be subsequently transformed into a wide array of biologically active molecules, including hydrazones, oxadiazoles, pyrazoles, and triazoles. mdpi.comekb.eg

The significance of the hydrazide moiety extends beyond its synthetic utility. The -NH- and C=O groups within the hydrazide structure are capable of forming hydrogen bonds and coordinating with metal ions, which can be crucial for binding to biological targets such as enzymes and receptors. mdpi.com This has led to the development of hydrazide-containing compounds with a diverse range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rjptonline.orgontosight.ai For instance, the well-known drug isoniazid (B1672263), an isonicotinic acid hydrazide, has been a frontline treatment for tuberculosis for decades. rjptonline.org

Structure Activity Relationship Sar Studies of 2 Oxo 2h Chromene 3 Carbohydrazide Derivatives

Correlating Substituent Effects with Biological Efficacy

The biological activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives is profoundly influenced by the nature and position of substituents on the coumarin (B35378) ring and the N'-acyl group. nih.govnih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a critical role in modulating the molecule's interaction with biological targets. mdpi.com

In the development of anti-HIV agents, N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives have been synthesized and evaluated as HIV-1 integrase inhibitors. nih.gov SAR studies revealed that the presence of a hydroxyl group on the N'-benzoyl ring is essential for activity. The introduction of substituents on the coumarin ring and the N'-benzoyl moiety led to varied inhibitory effects. For instance, derivatives with electron-withdrawing groups, such as chlorine, on the coumarin scaffold showed notable activity. nih.gov

Similarly, in the context of anticancer research, a series of 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides were synthesized and tested against various cancer cell lines. nih.gov The study demonstrated a clear correlation between the substituents on the indolin-2,3-dione ring and the cytotoxic activity. Compound 10f , which has a fluorine atom at the R¹ position, was the most potent against the HT-29 colon cancer cell line. In contrast, compound 10c , with a bromine atom at R¹, showed the best activity against the K562 leukemia cell line. nih.gov This highlights how different substituents can confer selectivity for different cancer types.

The antimicrobial activity of these derivatives is also heavily dependent on their substitution pattern. Studies on derivatives obtained by reacting the parent carbohydrazide (B1668358) with various aldehydes and anhydrides have shown that the resulting hydrazones and other adducts exhibit a range of antimicrobial effects. derpharmachemica.comresearchgate.net For example, certain 1,3,4-oxadiazole (B1194373) derivatives synthesized from the carbohydrazide scaffold have shown significant inhibition against bacterial and fungal strains like S. aureus, E. coli, and C. albicans. researchgate.net

| Compound | R¹ | R² | IC₅₀ (μM) vs. HT-29 (Colon Cancer) | IC₅₀ (μM) vs. K562 (Leukemia) |

|---|---|---|---|---|

| 10a | H | H | 16.51 ± 0.07 | 13.77 ± 0.04 |

| 10b | Cl | H | 10.11 ± 0.04 | 10.32 ± 0.03 |

| 10c | Br | H | 12.74 ± 0.05 | 9.44 ± 0.02 |

| 10f | F | H | 7.98 ± 0.05 | 11.24 ± 0.01 |

Positional Isomerism and Pharmacological Impact

The specific placement of functional groups on the this compound framework, known as positional isomerism, is a critical determinant of pharmacological activity. nih.gov Even minor changes in a substituent's position can lead to significant differences in biological efficacy, likely due to altered binding interactions with the target enzyme or receptor. researchgate.net

In the pursuit of HIV-1 integrase inhibitors, the location of methoxy (B1213986) (-OCH₃) groups on the N′-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide structure was found to be crucial. nih.gov A comparison between compounds with methoxy groups at different positions on the coumarin ring and the benzoyl ring illustrates this point. For example, the placement of a methoxy group at the 8-position of the coumarin ring versus other positions can drastically alter the compound's inhibitory profile against the HIV-1 integrase enzyme. The precise geometry and electronic environment created by the substituent's location dictate the strength and nature of the interaction with amino acid residues in the active site of the enzyme. nih.gov

General SAR studies on coumarins corroborate the importance of substitution patterns. The C-3 and C-4 positions of the coumarin ring are particularly sensitive to modification, and the introduction of different aryl groups or other moieties at these sites can lead to potent anti-HIV, antioxidant, and anti-inflammatory agents. nih.gov Similarly, modifications at the C-5, C-6, and C-7 positions of the coumarin scaffold also have a significant impact. For instance, bromo-substituted coumarins at specific positions have demonstrated remarkable cytotoxic activity against HeLa cancer cells. nih.gov This underscores the principle that the pharmacological outcome is not just dependent on the presence of a particular functional group, but intimately tied to its spatial arrangement within the molecular structure. nih.govresearchgate.net

| Compound | Coumarin Substituent | Benzoyl Substituent | Chemical Formula |

|---|---|---|---|

| 8a | Unsubstituted | 2-hydroxy | C₁₇H₁₂N₂O₅ |

| 8c | 6-Chloro | 2-hydroxy | C₁₇H₁₁ClN₂O₅ |

| 8n | 8-Methoxy | 2-hydroxy-5-methoxy | C₁₉H₁₆N₂O₇ |

| 8p | Unsubstituted | 2-hydroxy-3-methoxy | C₁₈H₁₄N₂O₆ |

Scaffold-Hopping Approaches in Derivative Design

Scaffold hopping is a powerful strategy in modern drug design where the core structure (scaffold) of a known active compound is replaced by a structurally different moiety to develop new compounds with improved properties, such as enhanced efficacy, better metabolic stability, or novel intellectual property. nih.govunica.it This approach has been effectively applied to the this compound framework.

One notable example is the design of HIV-1 integrase inhibitors, where researchers were inspired by a "scaffold-hopping" approach to combine the coumarin and hydrazide scaffolds. nih.gov The goal was to merge the favorable characteristics of two distinct, less established pharmacophores to achieve a synergistic anti-HIV effect with potentially lower toxicity and more efficient synthesis. nih.gov

Another application of this principle involves the chemical transformation of the hydrazide group itself. The this compound can be cyclized to form new heterocyclic systems, such as 1,3,4-oxadiazolines. derpharmachemica.comresearchgate.net This modification replaces the flexible hydrazide linker with a rigid, five-membered heterocyclic ring, which can significantly alter the compound's pharmacological profile and lead to potent antimicrobial agents. researchgate.net

Furthermore, in the development of antitubercular agents, a scaffold-hopping strategy was employed to design coumarin derivatives incorporating a tetrazole ring. rsc.org The tetrazole moiety acts as a bioisostere for other functional groups, and its inclusion led to a potent inhibitor of the Mycobacterium tuberculosis InhA enzyme. Molecular docking studies confirmed that the new scaffold, combining the 4-phenylcoumarin (B95950) system with the tetrazole ring, established crucial interactions within the enzyme's active site. rsc.org These examples demonstrate that moving beyond simple substitution to fundamentally altering the core scaffold is a fruitful avenue for discovering next-generation drugs based on the initial coumarin-hydrazide structure. nih.govunica.it

Pharmacological and Biological Research on 2 Oxo 2h Chromene 3 Carbohydrazide and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 2-Oxo-2H-chromene-3-carbohydrazide have demonstrated significant activity against a wide range of microbial pathogens, including both bacteria and fungi.

Numerous studies have explored the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-(2-Oxo-2H-chromene-3-carbonyl)hydrazinyl)carbonylbenzoic acids and related compounds were synthesized and screened for their in vitro antimicrobial activity. derpharmachemica.com These compounds were tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Escherichia coli and Pseudomonas sp. derpharmachemica.com The minimum inhibitory concentration (MIC) was determined to quantify their antibacterial efficacy, with ampicillin (B1664943) used as a standard reference drug. derpharmachemica.com

In another study, novel 1,3,4-oxadiazole (B1194373) derivatives incorporating the 2-oxo-2H-chromene moiety were synthesized and evaluated for their antibacterial activity. researchgate.net These compounds were tested against a panel of bacteria including Staphylococcus aureus, Bacillus cereus, Listeria innocua (Gram-positive), and Pseudomonas aeruginosa, Escherichia coli (Gram-negative). researchgate.net

Furthermore, a series of 2-(substituted phenyl)-3-[3-(2-oxo-2H-chromen-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-1,3-thiazolidin-4-ones were synthesized and showed significant inhibition against S. aureus and E. coli. researchgate.net The synthesis of various other heterocyclic compounds derived from this compound has also been reported, with many exhibiting promising antibacterial properties. nih.gov The antibacterial effects of metal complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have also been investigated, showing that a Lanthanum complex was particularly effective against several pathogenic bacteria. iiste.org

Table 1: Selected this compound Derivatives and their Antibacterial Activity

| Compound/Derivative | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 2-(2-Oxo-2H-chromene-3-carbonyl)hydrazinyl)carbonylbenzoic acids | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas sp. | Showed antimicrobial activity, with MIC values determined. | derpharmachemica.com |

| 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate (B1210297) | Staphylococcus aureus, Bacillus cereus, Listeria innocua, Pseudomonas aeruginosa, Escherichia coli | Exhibited antibacterial activity. | researchgate.net |

| 2-(substituted phenyl)-3-[3-(2-oxo-2H-chromen-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-1,3-thiazolidin-4-ones | Staphylococcus aureus, Escherichia coli | Compounds 8k, 8l, and 8m showed significant inhibition against S. aureus, and compound 8m was effective against E. coli. | researchgate.net |

| Lanthanum complex with ethyl 2-oxo-2H-chromene-3-carboxylate | Various pathogenic bacteria | Demonstrated significant antibacterial effect. | iiste.org |

The antifungal properties of this compound derivatives have also been a significant area of research. In the same study that evaluated antibacterial activity, the synthesized compounds were also tested against the fungi Candida albicans and Aspergillus niger, with nystatin (B1677061) used as a standard. derpharmachemica.com

A separate investigation into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines derived from the core structure also demonstrated antifungal activity against Candida albicans. researchgate.net Furthermore, a series of 2-(substituted phenyl)-3-[3-(2-oxo-2H-chromen-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-1,3-thiazolidin-4-ones showed significant inhibition against C. albicans. researchgate.net Another study focused on chromenol derivatives and found that several of the tested compounds were more active than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against a panel of eight fungi. nih.gov The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 2-(2-Oxo-2H-chromene-3-carbonyl)hydrazinyl)carbonylbenzoic acids | Candida albicans, Aspergillus niger | Exhibited antifungal activity. | derpharmachemica.com |

| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Candida albicans | Showed antifungal activity. | researchgate.net |

| 2-(substituted phenyl)-3-[3-(2-oxo-2H-chromen-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-1,3-thiazolidin-4-ones | Candida albicans | Several compounds (8b, 8e, 8i, 8j, 8k, 8l, 8m) showed significant inhibition. | researchgate.net |

| Chromenol derivatives | Panel of eight fungi including Trichoderma viride and Aspergillus fumigatus | Many compounds were more active than ketoconazole and bifonazole. T. viride was most sensitive, A. fumigatus most resistant. | nih.gov |

While many studies have demonstrated the antimicrobial effects of these compounds, the precise mechanisms of action are not always fully elucidated. However, some research provides insights into their potential modes of action. For instance, in the study of chromenol derivatives, molecular docking studies on Candida albicans sterol 14α-demethylase (CYP51) and DNA topoisomerase IV were conducted to predict the mechanism of antifungal activity. nih.gov The results suggested that the inhibition of CYP51 is a likely mechanism for the observed antifungal effects. nih.gov For antibacterial action, it is known that steroids can disrupt the bacterial cell membrane, which is a potential mechanism for some derivatives. researchgate.net

Antiviral Activity Investigations

The antiviral potential of this compound derivatives has been another major focus of research, with significant findings related to the inhibition of HIV-1 integrase and other viral targets.

Several research groups have designed and synthesized derivatives of this compound as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.

One study reported on a series of 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues. eurekaselect.com Six of these compounds demonstrated significant inhibition of HIV-1 integrase 3'-strand transfer, with IC50 values below 1.7 μM. eurekaselect.com Molecular modeling studies supported these findings, indicating a good correlation between in vitro and in silico results. eurekaselect.com However, these compounds did not show anti-HIV-1 or HIV-2 activity below their cytotoxic concentrations, suggesting the need for further structural modifications. eurekaselect.com

Another study focused on novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives. rsc.orgnih.gov These compounds were found to be non-toxic to human cells and exhibited promising anti-HIV-1 IN activities with IC50 values in the nanomolar range. rsc.org Molecular modeling suggested that these compounds bind to the active pocket of the enzyme. rsc.org The rationale for this research was to combine the coumarin (B35378) and hydrazide moieties to achieve a synergistic effect in anti-HIV-IN activity. nih.gov

Furthermore, the development of bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-containing HIV-1 integrase inhibitors has been explored, leading to non-cytotoxic inhibitors with potent antiviral activity against wild-type and raltegravir-resistant HIV-1 strains. nih.gov

Table 3: Selected this compound Derivatives as HIV-1 Integrase Inhibitors

| Compound/Derivative | Key Findings | Reference |

|---|---|---|

| 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues | Six compounds showed significant inhibition of HIV-1 integrase 3'-strand transfer (IC50 < 1.7 μM). | eurekaselect.com |

| N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives | Non-toxic to human cells with promising anti-HIV-1 IN activities (nM range). | rsc.orgnih.gov |

| Bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamides | Exhibited single-digit nanomolar EC50 values against HIV-1 vectors with wild-type integrase. | nih.gov |

Beyond HIV, the antiviral activity of this compound derivatives has been explored against other viruses. Acyclic C-nucleosides derived from 2-oxo-2H-chromene-3-carbohydrazides have been noted for their potential anti-hepatitis B virus (HBV) activity. derpharmachemica.com Additionally, a study on new 1,2,4-triazol-2-yl- and 1,3,4-oxadiazol-2-yl-2-pyridinone derivatives, synthesized from a related hydrazide, showed that some of these compounds exhibited high anti-HBV activity. nih.gov

Antineoplastic and Cytostatic Research

The coumarin scaffold, a core component of this compound, is recognized for its presence in numerous natural products with anticancer properties. mdpi.com This has spurred extensive research into the synthesis and evaluation of its derivatives as potential anticancer agents.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative activity against a variety of cancer cell lines in laboratory settings.

One study synthesized a series of 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides and tested their activity against HT-29 colon cancer and K562 leukemia cell lines. nih.gov Several of these compounds showed significant activity, with compound 10f being the most potent against the HT-29 cell line (IC₅₀ = 7.98 ± 0.05 μM) and compound 10c showing the best activity against the K562 cell line (IC₅₀ = 9.44 ± 0.02 μM). nih.gov Furthermore, compound 1e was found to inhibit the side population of HT-29 colon cancer stem cells by 87.81 ± 7%. nih.gov

Another area of investigation involves hybrid molecules. For instance, coumarin-triazolothiadiazine hybrids were synthesized and evaluated for their anticancer potential. nih.gov Compound 5i from this series exhibited the highest cytotoxic activity against H-157 lung carcinoma cells, with an IC₅₀ value of 1.01 ± 0.12 μM. nih.gov

Derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have also been explored for their antiproliferative effects on non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460. nih.gov Among the synthesized compounds, 5e displayed the most potent activity by inducing apoptosis, causing cell cycle arrest, and increasing intracellular reactive oxygen species (ROS) levels. nih.gov

Additionally, a series of 2H-chromene derivatives were evaluated against breast cancer (MDA-MB-231 and MCF-7) and cervical cancer (HeLa) cell lines. researchgate.net Chromene derivative 3 was identified as the most potent, with IC₅₀ values of 5.36 ± 0.50 μM, 7.82 ± 0.60 μM, and 9.28 ± 0.70 μM against MDA‐MB 231, MCF‐7, and HeLa cells, respectively. researchgate.net

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| 10f | HT-29 (Colon) | 7.98 ± 0.05 nih.gov |

| 10c | K562 (Leukemia) | 9.44 ± 0.02 nih.gov |

| 5i | H-157 (Lung) | 1.01 ± 0.12 nih.gov |

| 5e | A549 (NSCLC) | Not specified, but strongest activity nih.gov |

| 5e | NCI-H460 (NSCLC) | Not specified, but strongest activity nih.gov |

| 3 | MDA-MB-231 (Breast) | 5.36 ± 0.50 researchgate.net |

| 3 | MCF-7 (Breast) | 7.82 ± 0.60 researchgate.net |

| 3 | HeLa (Cervical) | 9.28 ± 0.70 researchgate.net |

Modulation of Cellular Pathways in Cancer (e.g., P-glycoprotein inhibition)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and P-glycoprotein (P-gp) is a key protein involved in this process. nih.govnih.gov P-gp is an efflux pump that removes cytotoxic drugs from cancer cells, reducing their efficacy. mdpi.com Researchers are exploring dual-target inhibitors that can simultaneously block P-gp and another cancer-related target.

One strategy involves creating hybrid compounds that inhibit both P-gp and human carbonic anhydrase XII (hCA XII), an enzyme overexpressed in many tumors. nih.gov The rationale is that inhibiting hCA XII can modulate the efflux activity of P-gp. nih.gov A study on N,N-bis(alkanol)amine aryl diester derivatives containing a coumarin group found that these compounds could act as dual inhibitors, potentially reversing MDR in resistant cancer cells. nih.gov

Another study investigated the cytotoxic effects of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) on multidrug-resistant cancer cell lines. nih.gov This compound was found to trigger endoplasmic reticulum (ER) stress by activating the p-PERK, p-eIF2α, ATF4, and CHOP pathways, ultimately leading to apoptosis. nih.gov

Enzyme Inhibition Profiles

Derivatives of this compound have been investigated for their ability to inhibit several key enzymes implicated in various diseases, including cancer.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes. rsc.org Certain isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer drug development. nih.govnih.gov

Coumarins are a known class of CA inhibitors that act as "suicide" or "prodrug" inhibitors. rsc.orgnih.gov They are hydrolyzed by the esterase activity of the CA enzyme to form a 2-hydroxy-cinnamic acid derivative, which then binds to the enzyme's active site. nih.gov

A study of coumarin and psoralen (B192213) derivatives showed that they were active against the tumor-associated isoforms hCA IX and XII in the low micromolar or nanomolar range, while showing no activity against hCA I and II. nih.gov This highlights the potential for developing isoform-selective inhibitors based on the coumarin scaffold. Another study reported a series of 3-sulfonamide substituted coumarin derivatives, with some displaying nanomolar inhibition of hCA IX and XII. nih.gov

Aromatase and Steroid Sulfatase Inhibition

Steroid sulfatase (STS) and aromatase are key enzymes in the biosynthesis of estrogens, which play a crucial role in the development and progression of hormone-dependent breast cancer. researchgate.netnih.gov Inhibiting these enzymes is a validated strategy for cancer therapy. nih.gov

STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S), to their active forms. semanticscholar.orgnih.gov Several coumarin-based sulfamate (B1201201) derivatives have been developed as potent STS inhibitors. nih.gov For instance, N-phosphorylated derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate were found to be powerful STS inhibitors, with IC₅₀ values in the sub-micromolar range. rsc.org Specifically, compounds 10e and 10f showed high inhibitory effects with IC₅₀ values of 0.19 and 0.24 μM, respectively. rsc.org

Aromatase converts androgens to estrogens. mdpi.com Some flavonoid sulfamates have been synthesized with the aim of possessing dual inhibitory properties against both aromatase and STS. researchgate.net This dual-inhibition approach is a promising strategy for the treatment of hormone-dependent cancers.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes that are involved in various physiological and pathological processes. nih.gov Elevated levels of tissue-nonspecific alkaline phosphatase (TNAP) have been associated with conditions like vascular calcification. nih.gov Therefore, the search for potent and selective AP inhibitors is an active area of research.

A series of coumarin-triazolothiadiazine hybrids were evaluated for their inhibitory activity against alkaline phosphatase. nih.gov Compound 5j , which features bis-coumarinyl motifs, was identified as a potent inhibitor with an IC₅₀ value of 1.15 ± 1.0 μM. nih.gov

In another study, a series of tricyclic coumarin sulphonate derivatives were tested for their inhibitory effects on human tissue-nonspecific alkaline phosphatase (h-TNAP) and human intestinal alkaline phosphatase (h-IAP). nih.gov The methylbenzenesulphonate derivative 1f was the most active h-TNAP inhibitor (IC₅₀ = 0.38 ± 0.01 μM), while the 4-fluorobenzenesulphonate derivative 1i was the strongest inhibitor of h-IAP (IC₅₀ = 0.45 ± 0.02 μM). nih.gov

The following table presents the enzyme inhibitory activity of selected this compound derivatives.

| Compound | Enzyme | IC₅₀ (μM) |

| 10e | Steroid Sulfatase (STS) | 0.19 rsc.org |

| 10f | Steroid Sulfatase (STS) | 0.24 rsc.org |

| 5j | Alkaline Phosphatase (ALP) | 1.15 ± 1.0 nih.gov |

| 1f | h-TNAP | 0.38 ± 0.01 nih.gov |

| 1i | h-IAP | 0.45 ± 0.02 nih.gov |

Antitubercular Activity Research

The quest for novel antitubercular agents has led researchers to explore the potential of this compound derivatives. nih.gov Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. nih.gov This has spurred the synthesis and evaluation of numerous coumarin-based compounds for their anti-TB efficacy. nih.gov

A notable study involved the synthesis of a series of 21 N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.gov These compounds were initially assessed for their cytotoxicity in macrophages, both non-infected and those infected with Mycobacterium bovis Bacillus Calmette-Guerin (BCG). nih.gov The non-cytotoxic derivatives were then tested against Mycobacterium tuberculosis ATCC 27294 using the microplate Alamar Blue assay to determine their minimum inhibitory concentration (MIC). nih.gov Several of these compounds demonstrated significant activity, with MIC values ranging from 50-100 μg/mL. nih.govresearchgate.net This level of activity was noteworthy when compared to the first-line anti-TB drug, pyrazinamide (B1679903), which showed an MIC greater than 100 μg/mL in the same assay. nih.govresearchgate.net

Another investigation focused on coumarin N-acylhydrazonic derivatives and their activity against both the H37Rv sensitive strain and resistant strains of M. tuberculosis. nih.gov One particular derivative, (E)-2-oxo-N'-(3,4,5-trimethoxybenzylidene)-2H-chromene-3-carbohydrazide, exhibited significant activity against an isoniazid (B1672263) (INH) and rifampicin (B610482) (RIP) resistant strain. nih.gov Further research into coumarin derivatives has identified compounds with promising activity against replicating M. tuberculosis H37Rv, with some exhibiting MICs as low as 4.63 and 9.75 μM. ncl.res.in Additionally, studies have highlighted the potential of hydrazide-hydrazone derivatives of coumarin in developing new antitubercular agents. ijrrjournal.com

| Compound/Derivative | Test Organism | Assay Method | Key Findings | Citations |

|---|---|---|---|---|

| N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazides (series of 21) | Mycobacterium tuberculosis ATCC 27294, Mycobacterium bovis BCG | Microplate Alamar Blue Assay, Cytotoxicity in macrophages | Non-cytotoxic compounds showed MICs of 50-100 μg/mL against M. tuberculosis, more active than pyrazinamide (>100 μg/mL). | nih.govresearchgate.net |

| (E)-2-oxo-N'-(3,4,5-trimethoxybenzylidene)-2H-chromene-3-carbohydrazide | M. tuberculosis (H37Rv sensitive and resistant strains) | Not specified | Showed meaningful activity against INH and RIP resistant strains. | nih.gov |

| Coumarin derivatives 3k and 3n | Replicating M. tuberculosis H37Rv | Not specified | Exhibited MICs of 4.63 and 9.75 μM, respectively. | ncl.res.in |

| Hydrazide-hydrazone derivatives of coumarins | Mycobacterium tuberculosis | General review | Considered promising candidates for antitubercular drug development. | ijrrjournal.com |

Anti-inflammatory Response Evaluation

Derivatives of this compound have been extensively investigated for their anti-inflammatory properties. cu.edu.trresearchgate.net These studies often employ animal models of inflammation, such as carrageenan-induced paw edema in rats, to assess the in vivo efficacy of newly synthesized compounds. cu.edu.trresearchgate.net

In one such study, a series of novel coumarin-diacylated hydrazide derivatives were synthesized and evaluated for their anti-inflammatory effects. cu.edu.trresearchgate.net The carrageenan-induced paw edema model was utilized, and the percentage inhibition of edema was measured over 5 hours at various doses. cu.edu.trresearchgate.net Among the tested compounds, N'-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide was identified as the most effective derivative. cu.edu.trresearchgate.net Other derivatives, including N'-(2-oxo-2H-chromene-3-carbonyl)nicotinohydrazide, (E)-N'-(3-(4-hydroxyphenyl)acryloyl)-2-oxo-2H-chromene-3-carbohydrazide, and N'-(5-amino-2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide, also demonstrated dose-dependent anti-inflammatory activity. cu.edu.trresearchgate.net

Further research has explored the anti-inflammatory potential of various coumarin derivatives, noting that their mechanism may involve the inhibition of prostaglandin (B15479496) biosynthesis and the reduction of tissue edema. nih.gov Some natural coumarins like esculetin, fraxetin, and daphnetin (B354214) are known inhibitors of lipoxygenase and cyclooxygenase enzymes. nih.gov Synthetic coumarin derivatives have also shown significant anti-inflammatory activity by inhibiting carrageenan-induced paw edema and suppressing adjuvant-induced arthritis. nih.gov In vitro studies have also been conducted, with some derivatives showing effective inhibition of TNF-α. nih.gov

| Compound/Derivative | Experimental Model | Key Findings | Citations |

|---|---|---|---|

| N'-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | Carrageenan-induced paw edema in rats | Identified as the most effective anti-inflammatory agent among the tested derivatives. | cu.edu.trresearchgate.net |

| N'-(2-oxo-2H-chromene-3-carbonyl)nicotinohydrazide | Carrageenan-induced paw edema in rats | Showed dose-dependent anti-inflammatory effects. | cu.edu.trresearchgate.net |

| (E)-N'-(3-(4-hydroxyphenyl)acryloyl)-2-oxo-2H-chromene-3-carbohydrazide | Carrageenan-induced paw edema in rats | Exhibited dose-dependent anti-inflammatory activity. | cu.edu.trresearchgate.net |

| N'-(5-amino-2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | Carrageenan-induced paw edema in rats | Demonstrated dose-dependent anti-inflammatory effects. | cu.edu.trresearchgate.net |

| Pyranocoumarin and coumarin-sulfonamide derivatives | Formaldehyde-induced rat paw oedema, in vitro COX-inhibitory activity | Several derivatives showed significant inhibition of oedema and selective COX-2 inhibition. | mdpi.com |

Antioxidant Potential Assessments

The antioxidant properties of this compound derivatives have garnered significant attention, with numerous studies evaluating their ability to scavenge free radicals. mdpi.comnih.govresearchgate.net These investigations commonly utilize in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, as well as hydrogen peroxide and nitric oxide radical scavenging assays. mdpi.comnih.govresearchgate.net

One study focused on two synthesized coumarins, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide. mdpi.comnih.govresearchgate.net Their antioxidant activities were compared to the standard antioxidant, ascorbic acid, and the compounds showed promising results. mdpi.comnih.govresearchgate.net Another research effort synthesized coumarin N-acylhydrazone derivatives and evaluated their antioxidant potential using DPPH, ABTS, and FRAP methods. mdpi.com Derivatives containing a catechol moiety were found to be the most potent antioxidant agents. mdpi.com

The antioxidant activity of coumarin derivatives is often linked to their anti-inflammatory properties, as they can interfere with processes involving free radical-mediated injury. nih.gov Research has also shown that many 2,5-disubstituted-1,3,4-oxadiazole derivatives, synthesized from hydrazides, act as excellent antioxidant agents, with some showing better radical scavenging activity than BHT. researchgate.net

| Compound/Derivative | Assay Method | Key Findings | Citations |

|---|---|---|---|

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, Hydrogen peroxide, Nitric oxide radical scavenging | Showed improved antioxidant properties compared to ascorbic acid. | mdpi.comnih.govresearchgate.net |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, Hydrogen peroxide, Nitric oxide radical scavenging | Demonstrated enhanced antioxidant activity compared to ascorbic acid. | mdpi.comnih.govresearchgate.net |

| Coumarin N-acylhydrazone derivatives with a catechol moiety | DPPH, ABTS, FRAP | Found to be the most potent antioxidant agents among the tested derivatives. | mdpi.com |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | DPPH, FRAP, TAC | Most synthesized derivatives showed excellent antioxidant activity, some better than BHT. | researchgate.net |

Anticonvulsant Property Investigations

The central nervous system activity of this compound derivatives has been a focus of research, particularly their potential as anticonvulsant agents. cu.edu.trresearchgate.net These investigations often utilize preclinical models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test in mice, to screen for anticonvulsant efficacy. cu.edu.trresearchgate.netresearchgate.net

A study on novel coumarin-diacylated hydrazide derivatives explored their anticonvulsant activities in the PTZ-induced seizure model. cu.edu.trresearchgate.net Among the synthesized compounds, a hybrid of salicylic (B10762653) acid hydrazide and 3-carbonyl chloride coumarin emerged as the most promising anticonvulsant agent based on the delay in seizure onset and increased survival rate. cu.edu.trresearchgate.net Furthermore, (E)-N'-cinnamoyl-2-oxo-2H-chromene-3-carbohydrazide and (E)-N'-(3-(4-hydroxyphenyl)acryloyl)-2-oxo-2H-chromene-3-carbohydrazide also showed potential anticonvulsant effects at low doses. cu.edu.trresearchgate.net The proposed mechanism of action for these derivatives may involve the enhancement of GABA-mediated inhibition in the brain. cu.edu.trresearchgate.net

Other studies on 2H-chromene based hydrazones have shown protection in the MES test and a tendency to alleviate mortality. researchgate.net While not always as potent as standard drugs like diazepam or phenytoin, these compounds have demonstrated the ability to increase the latency to clonic seizures and suppress tonic hind limb extension with minimal motor impairment. researchgate.net The anticonvulsant potential of coumarin derivatives is an active area of research, with structure-activity relationship studies guiding the design of more effective candidates. nih.gov

| Compound/Derivative | Experimental Model | Key Findings | Citations |

|---|---|---|---|

| Hybrid of salicylic acid hydrazide and 3-carbonyl chloride coumarin | Pentylenetetrazole (PTZ)-induced seizures in mice | Most promising anticonvulsant, based on seizure onset and survival rate. | cu.edu.trresearchgate.net |

| (E)-N'-cinnamoyl-2-oxo-2H-chromene-3-carbohydrazide | PTZ-induced seizures in mice | Showed potential anticonvulsant efficiency at low doses. | cu.edu.trresearchgate.net |

| (E)-N'-(3-(4-hydroxyphenyl)acryloyl)-2-oxo-2H-chromene-3-carbohydrazide | PTZ-induced seizures in mice | Demonstrated potential anticonvulsant efficiency at low doses. | cu.edu.trresearchgate.net |

| 2H-chromene based hydrazones | Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice | Showed protection in MES test and increased latency to clonic seizures in scPTZ test. | researchgate.net |

Antiprotozoal Activity Screening

The therapeutic potential of this compound derivatives extends to the treatment of protozoal infections. nih.gov Research in this area has focused on evaluating the activity of these compounds against various protozoan parasites.

One study investigated the antitrypanosomal activity of coumarin N-acylhydrazonic derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The in vitro effects were assessed against both trypomastigote and amastigote forms of the parasite. nih.gov The most active compounds in this series displayed moderate activity, with IC50 values around 20 μM for both parasitic forms. nih.gov These findings suggest that coumarin N-acylhydrazone derivatives could serve as a starting point for the development of new trypanocidal agents. nih.gov The hydrazide-hydrazone moiety is recognized as a key structural subunit in many pharmacologically active compounds, contributing to their antiprotozoal effects. ijrrjournal.com

| Compound/Derivative | Test Organism | Key Findings | Citations |

|---|---|---|---|

| Coumarin N-acylhydrazonic derivatives | Trypanosoma cruzi (trypomastigotes and amastigotes) | The most active compounds showed moderate activity with IC50 values of approximately 20 μM. | nih.gov |

Computational Chemistry and Molecular Modeling Applications in 2 Oxo 2h Chromene 3 Carbohydrazide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. In the context of 2-Oxo-2H-chromene-3-carbohydrazide derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the molecular basis of their activity.

Active Site Binding Analysis

Research has demonstrated the utility of molecular docking in analyzing the binding of this compound derivatives to the active sites of various enzymes. For instance, derivatives of N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide have been investigated as potential HIV-1 integrase inhibitors. nih.gov Molecular modeling studies have shown that these compounds can effectively bind to the active pocket of the HIV-1 integrase enzyme. nih.gov

Similarly, docking studies have been performed on other derivatives to explore their antimicrobial potential. For example, a this compound derivative was docked against β-ketoacyl-acyl carrier protein synthase from E. coli and tyrosyl-tRNA synthetase from S. aureus to predict its antibacterial activity. nih.gov In another study, a 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide derivative exhibited strong binding affinities against pathogenic fungal proteins, suggesting its potential as an antifungal agent. researchgate.netnih.gov

The interactions observed in these docking studies typically involve a network of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking between the ligand and the amino acid residues within the active site of the target protein. These interactions are crucial for the stability of the ligand-protein complex and are often correlated with the compound's inhibitory activity.

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide | A. niger (5GHL) | -7.8 | Not specified |

| 3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide | P. chrysogenum (3A72) | -7.4 | Not specified |

| 3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide | S. cerevisiae (4G4S) | -7.4 | Not specified |

| 3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide | N. crassa (6MVJ) | -7.4 | Not specified |

Interaction Energy Profiling

Interaction energy profiling provides a quantitative measure of the binding affinity between a ligand and its target. While specific interaction energy profiles for this compound are not extensively detailed in the available literature, docking studies inherently calculate binding energies, which serve as a proxy for interaction strength. For instance, the binding affinities of 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide against various fungal proteins ranged from -7.1 to -7.8 kcal/mol, indicating strong and favorable interactions. researchgate.netnih.gov These values are critical in ranking potential drug candidates and prioritizing them for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While specific QSAR models exclusively for this compound are not prominently reported, QSAR studies on broader classes of coumarin (B35378) derivatives are available and provide valuable insights. These studies often employ methods like multiple linear regression (MLR) and artificial neural networks (ANN) to develop predictive models for various biological activities, including anticancer and antioxidant effects. nih.govnih.gov For example, a 2D-QSAR model was developed for a series of coumarin derivatives to predict their inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in cancer. nih.gov Another study focused on developing QSAR models for the antioxidant activity of coumarin derivatives. nih.gov These models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Identification of Key Molecular Descriptors

A crucial aspect of QSAR is the identification of molecular descriptors that significantly influence the biological activity. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

In QSAR studies of coumarin derivatives, several key descriptors have been identified. For instance, in the context of anticancer activity, the dipole moment and the number of hydrogen bond donors were found to be strongly related to the inhibitory activity. nih.gov For antioxidant activity, descriptors such as the partial positive surface area (JursPPSA_1), atom-centered hydrophobicity descriptors (Atype_O57, Atype_C25), and density have been shown to be important. nih.gov The identification of these descriptors provides a deeper understanding of the structural requirements for a desired biological effect and can guide the modification of the this compound scaffold to enhance its activity.

| Biological Activity | Significant Molecular Descriptors | Interpretation |

|---|---|---|

| Anticancer (CDK Inhibition) | Dipole Moment, Number of Hydrogen Bond Donors | Relates to the molecule's polarity and ability to form hydrogen bonds, influencing binding to the target. nih.gov |

| Antioxidant | JursPPSA_1, Atype_O57, Atype_C25, Density | Reflects the solvent-accessible surface area of positively charged atoms and hydrophobicity, which are crucial for antioxidant mechanisms. nih.gov |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding and the conformational changes that occur over time. For derivatives of this compound, MD simulations have been used to validate the results of molecular docking and to assess the stability of the predicted binding modes.

In one study, the stability of the complex between a coumarin derivative and its target enzyme was tested using 100 ns molecular dynamics simulations. mdpi.com Such simulations can reveal important information about the flexibility of the ligand in the active site and the persistence of key interactions, providing a more realistic picture of the binding event than static docking poses. These simulations are crucial for confirming that the interactions predicted by docking are maintained over a physiologically relevant timescale.

Ligand-Protein Stability and Conformational Dynamics

The stability of the interaction between a ligand and its target protein is fundamental to its potential as a therapeutic agent. Molecular docking and crystallographic studies are key to understanding these interactions.

In the case of coumarin derivatives, molecular docking studies have been employed to predict their binding affinity and stability within the active sites of biological targets. For instance, a derivative, 3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide, has shown strong binding affinities against various pathogenic fungal strains, with binding energies indicating stable interactions. tandfonline.com The stability is often governed by a network of hydrogen bonds and other non-covalent interactions.

X-ray crystallography studies on derivatives such as 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide and 7-Diethyl-amino-2-oxo-2H-chromene-3-carbohydrazide reveal critical conformational details. researchgate.netnih.govresearchgate.net In 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, the 2H-chromene core is nearly planar, but the pendant phenyl ring is significantly twisted, with a dihedral angle of 76.84 (3)°. nih.govnih.gov The conformation of the hydrazide side chain is stabilized by an intramolecular N—H⋯O hydrogen bond. researchgate.netnih.gov In the crystal structure, molecules are further linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds, forming stable chains. researchgate.netnih.govnih.gov Similarly, in 7-Diethyl-amino-2-oxo-2H-chromene-3-carbohydrazide, intermolecular N-H⋯O hydrogen bonds link the molecules to form ribbons. researchgate.netnih.gov These studies highlight how specific intramolecular and intermolecular forces dictate the compound's conformation and packing, which are crucial for its interaction with protein targets.

Table 1: Molecular Docking Binding Energies of a this compound Derivative

| Target Protein (Fungal Strain) | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| A. niger | 5GHL | -7.1 to -7.8 |

| P. chrysogenum | 3A72 | -7.1 to -7.8 |

| S. cerevisiae | 4G4S | -7.1 to -7.8 |

| N. crassa | 6MVJ | -7.1 to -7.8 |

Data sourced from a study on 3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide. tandfonline.com

Quantum Chemical Computations (DFT, FMO analysis)

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. tandfonline.comsciencepublishinggroup.com These calculations are frequently used for coumarin derivatives to optimize molecular geometry, analyze frontier molecular orbitals (FMOs), and map the electrostatic potential (ESP). tandfonline.comresearchgate.net

Studies on related compounds like 2-oxo-2H-chromen-3-yl acetate (B1210297) and Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate have utilized DFT methods with basis sets such as B3LYP/6–31G(d,p) and B3LYP/6-311++G(d,p). sciencepublishinggroup.comresearchgate.net These calculations provide a detailed understanding of the molecule at the electronic level. sciencepublishinggroup.com FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. tandfonline.comsciencepublishinggroup.com

Electronic Structure and Reactivity Predictions

The electronic data derived from DFT and FMO analysis allows for the prediction of a molecule's reactivity and stability. tandfonline.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller energy gap suggests higher reactivity. sciencepublishinggroup.com By analyzing the distribution of these orbitals, researchers can identify the likely sites for electrophilic and nucleophilic attacks.

Electrostatic potential (ESP) maps further elucidate the electronic landscape of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. tandfonline.comresearchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. For derivatives of this compound, these computational analyses help to understand their stability and predict their reactive behavior. tandfonline.com

Spectroscopic Data Correlation and Validation

A significant application of quantum chemical computations is the validation of experimentally determined molecular structures. sciencepublishinggroup.com Theoretical calculations are used to predict spectroscopic data, such as vibrational frequencies in Infrared (IR) spectra and chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. tandfonline.comresearchgate.net

For various 2-oxo-2H-chromene derivatives, researchers have found a very good correlation between the theoretical data calculated via DFT and the experimental data obtained from techniques like FT-IR, 1H-NMR, and 13C-NMR. tandfonline.comsciencepublishinggroup.comresearchgate.net For example, the calculated vibrational frequencies and NMR chemical shifts for compounds like 3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide and Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate show strong agreement with their experimental spectra. tandfonline.comresearchgate.net This correlation confirms that the computationally optimized geometry is a reliable representation of the actual molecular structure. sciencepublishinggroup.com This integrated experimental and theoretical approach provides a robust characterization of newly synthesized compounds. mdpi.commdpi.com

Virtual Screening and Lead Compound Identification

The this compound scaffold is a valuable starting point for drug discovery programs. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This process accelerates the identification of novel chemical series for development. nih.gov

The process often involves high-throughput virtual screening (HTVS) where computational models are used to filter vast databases, followed by more refined methods like molecular docking to prioritize candidates for experimental testing. nih.govnih.gov A compound like 3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide, which demonstrated strong binding to fungal proteins in docking studies, is considered a promising lead for the development of new antifungal agents. tandfonline.com The identification of such leads through computational methods demonstrates the power of virtual screening to efficiently find potent and diverse hits, even when detailed structural data is limited. nih.govrsc.org The structure-activity relationships explored through these screenings can guide the synthesis of more potent inhibitors. nih.gov

Medicinal Chemistry Design and Development of 2 Oxo 2h Chromene 3 Carbohydrazide Analogues

Design Principles for Enhanced Bioactivity

The design of potent 2-oxo-2H-chromene-3-carbohydrazide analogues is guided by several key principles aimed at optimizing their interaction with biological targets. A primary strategy involves the strategic substitution on both the coumarin (B35378) ring and the hydrazide moiety to modulate the electronic and steric properties of the molecule.

A significant area of focus has been the development of HIV-1 integrase inhibitors. nih.gov In this context, the "scaffold-hopping" approach has been influential. nih.gov This strategy involves combining the coumarin scaffold with a hydrazide moiety, aiming for a synergistic effect on anti-HIV-1 integrase activity. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the salicyl moiety is crucial for the inhibitory activity of salicylhydrazides. nih.gov Consequently, incorporating the hydrazide group onto the coumarin core is a deliberate design choice to enhance bioactivity. nih.gov

Furthermore, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has been studied to synthesize N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.gov This reaction provides a facile route to a series of analogues where the arylidene group can be varied to fine-tune the biological activity. nih.gov The structural integrity of these newly synthesized compounds is typically confirmed using a combination of advanced analytical techniques, including ¹H- and ¹³C-NMR spectroscopy, infrared spectroscopy, and mass spectrometry. mdpi.com

The following table summarizes some of the synthesized this compound analogues and their key structural features:

| Compound Name | Key Structural Features | Reference |

| N′-(2-Hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | Unsubstituted coumarin ring, 2-hydroxybenzoyl group | nih.gov |

| 6-Chloro-N′-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | Chloro group at position 6 of the coumarin ring | nih.gov |

| N′-(2-Hydroxy-5-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | Methoxy (B1213986) group at position 5 of the benzoyl ring | nih.gov |

| N′-(2-Hydroxy-3-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | Methoxy group at position 3 of the benzoyl ring | nih.gov |

| N'-(2-Hydroxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 2-Hydroxybenzylidene group attached to the hydrazide | nih.gov |

| 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide | Diethylamino group at position 7 of the coumarin ring | nih.gov |

Hybrid Molecule Approaches

A prominent strategy in the design of novel this compound analogues is the creation of hybrid molecules. This approach involves covalently linking the coumarin-hydrazide scaffold with other pharmacologically active moieties to generate a single molecule with potentially synergistic or multi-target activities.

One notable example is the synthesis of coumarin analogues appended with a quinoline (B57606) or thiazole (B1198619) moiety. researchgate.net These hybrid scaffolds have demonstrated promising results in various medicinal applications, including antibacterial and anticancer effects. researchgate.net The synthesis of these hybrids can be achieved through multi-component reactions, which offer an efficient route to structurally diverse molecules. researchgate.net For instance, a three-component protocol involving salicylaldehydes, 2-cyanothioacetamide, and chloroacetone (B47974) or hydrazonyl chlorides has been successfully employed. researchgate.net The biological activity of these hybrids can be significantly influenced by the nature and position of substituents. For example, the addition of an arylazo unit at the C6-position of the chromene ring was found to enhance antibacterial activity. researchgate.net

Another application of the hybrid molecule approach is the development of compounds targeting monoamine oxidases (MAOs), which are important enzymes in the central nervous system. By combining the coumarin scaffold with other fragments known to interact with MAOs, researchers aim to create potent and selective inhibitors. mdpi.com The synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is an example of this strategy, where a 2-phenylethylamine moiety is incorporated. mdpi.com

The following table highlights some of the hybrid molecules based on the 2-oxo-2H-chromene scaffold:

| Hybrid Molecule Type | Appended Moiety | Potential Application | Reference |

| Coumarin-Thiazole Hybrid | Thiazole | Antibacterial, Anticancer | researchgate.net |

| Coumarin-Quinoline Hybrid | Quinoline | Anticancer | researchgate.net |

| Coumarin-Phenylethylamine Hybrid | 2-Phenylethylamine | MAO Inhibition | mdpi.com |

Development of Diagnostic Probes and Sensors

The inherent fluorescence properties of the coumarin nucleus make this compound and its derivatives attractive candidates for the development of diagnostic probes and sensors. These molecules can be designed to exhibit changes in their fluorescence emission upon binding to specific analytes or in response to changes in their microenvironment.

While the search results did not provide specific examples of this compound being used as a diagnostic probe or sensor, the fundamental photophysical properties of the coumarin scaffold are well-established for such applications. The hydrazide functional group offers a convenient handle for further chemical modification, allowing for the attachment of recognition units that can selectively bind to target molecules such as metal ions, anions, or biologically important species. The development of such probes would be a logical extension of the existing chemistry of this compound class.

Structure-Based Drug Design Initiatives

Structure-based drug design plays a crucial role in the development of this compound analogues. This approach relies on the three-dimensional structural information of the biological target to guide the design of potent and selective inhibitors.

In the context of HIV-1 integrase inhibitors, molecular modeling studies have been instrumental. nih.gov These studies help to elucidate the binding mode of the coumarin-hydrazide derivatives within the active site of the enzyme. nih.gov By understanding these interactions, researchers can rationally design new analogues with improved binding affinity and, consequently, higher inhibitory potency. The design of these inhibitors is often inspired by the binding modes of known drugs, aiming to replicate key interactions while introducing novel structural elements to enhance properties like synthetic accessibility and reduce toxicity. nih.gov

Similarly, for other targets such as acetylcholinesterase, which is relevant for Alzheimer's disease, computational methods like 3D-QSAR, pharmacophore modeling, molecular docking, and molecular dynamics simulations are employed to predict the binding affinity and guide the synthesis of new derivatives. mdpi.com These in silico techniques allow for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process. mdpi.com The synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was, in part, informed by such theoretical studies on similar structures. mdpi.com

Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Oxo-2H-chromene-3-carbohydrazide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectra of N'-aryl- or alkylidene-2-oxo-2H-chromene-3-carbohydrazides, the proton of the coumarin (B35378) ring's C4 position typically appears as a singlet at approximately 8.9 ppm. nih.gov The aromatic protons of the coumarin moiety and any substituent groups resonate in the range of δ 6.9-8.2 ppm. nih.govderpharmachemica.com A key feature is the NH proton of the hydrazide linkage, which is observable as a singlet and is exchangeable with D₂O, often appearing downfield between δ 10.22 and 11.95 ppm. nih.govderpharmachemica.com For instance, in a series of N'-benzylidene derivatives, the NH proton signal was consistently found in the δ 11.65–11.95 region. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the lactone ring in the coumarin system is typically found around δ 158-161 ppm, while the amide carbonyl carbon resonates at a slightly different chemical shift. nih.govmdpi.com For example, in N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, the lactone and amide carbonyl carbons appear at δ 161.42 and δ 160.87 ppm, respectively. mdpi.com The carbon atoms of the aromatic rings and other substituents can also be assigned based on their characteristic chemical shifts. nih.govmdpi.com

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide | Not Specified | 11.78 (s, 1H) | NH |

| 8.93 (s, 1H) | H-4 (coumarin) | ||

| 8.48 (s, 1H) | -N=CH- | ||

| 7.46-8.03 (m) | Aromatic H | ||

| N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | Not Specified | 11.65 (s, 1H) | NH |

| 8.90 (s, 1H) | H-4 (coumarin) | ||

| 8.40 (s, 1H) | -N=CH- | ||

| 7.02-8.02 (m) | Aromatic H | ||

| 3.82 (s, 3H) | OCH₃ | ||

| N'-(4-Chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | Not Specified | 11.95 (s, 1H) | NH |

| 8.94 (s, 1H) | H-4 (coumarin) | ||

| 8.49 (s, 1H) | -N=CH- | ||

| 6.95-8.02 (m) | Aromatic H |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its bonds.

A prominent feature in the IR spectra of these compounds is the presence of two distinct carbonyl (C=O) stretching bands. The lactone carbonyl of the coumarin ring typically absorbs in the region of 1700–1715 cm⁻¹. nih.govderpharmachemica.com The amide carbonyl of the hydrazide moiety is observed at a slightly lower frequency, generally between 1665 and 1682 cm⁻¹. nih.govresearchgate.net

The N-H stretching vibration of the hydrazide group gives rise to a characteristic absorption band in the range of 3184–3291 cm⁻¹. nih.govscispace.com In some cases, this band can be broad, indicating hydrogen bonding. Additionally, derivatives containing hydroxyl (-OH) groups will show a broad absorption band in the region of 3315-3665 cm⁻¹. derpharmachemica.com The C=C stretching vibrations of the aromatic rings are typically observed in the 1500-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3184 - 3291 nih.govscispace.com |

| C=O (Lactone) | Stretching | 1700 - 1715 nih.govderpharmachemica.com |

| C=O (Amide) | Stretching | 1665 - 1682 nih.govresearchgate.net |

| C=N (Imine) | Stretching | ~1607 - 1609 derpharmachemica.com |

| C=C (Aromatic) | Stretching | ~1500 - 1600 |

Data compiled from various research articles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound derivatives. This information is crucial for confirming the identity and structural integrity of the synthesized compounds.

In electron ionization (EI) or electrospray ionization (ESI) mass spectra, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular weight of the compound. For instance, the mass spectrum of N'-(4-methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide shows a peak at m/z 323.2, corresponding to [M+H]⁺. nih.gov Similarly, for N'-(4-chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide, a peak at m/z 327.1 ([M+H]⁺) is observed. nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways involve the cleavage of the hydrazide bond and the coumarin ring system. Analysis of the fragment ions helps to piece together the different components of the molecule, further corroborating the proposed structure. For example, in the mass spectrum of malonohydrazide, a side product in some syntheses, a peak at m/z 132.3 was observed. researchgate.net

Table 3: Molecular Ion Data from Mass Spectrometry for Selected this compound Derivatives

| Compound | Ionization Mode | Calculated m/z ([M+H]⁺ or [M-H]⁻) | Observed m/z |

| N'-(2-Hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | ESI+ | 325.0824 | Not specified |

| 6-Chloro-N′-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | ESI- | 357.0278 | Not specified |

| N′-(5-Chloro-2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | ESI- | 357.0278 | Not specified |

| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | ESI+ | 324.1231 | 324.1224 |

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Geometry

For the derivative 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, X-ray diffraction analysis revealed that the 2H-chromene moiety is essentially planar, with a root-mean-square (r.m.s.) deviation of its nine constituent atoms from the mean plane being a mere 0.0093 Å. nih.goviucr.org This planarity is a characteristic feature of the coumarin ring system. The study also determined that the pendant phenyl ring is significantly twisted with respect to the coumarin plane, exhibiting a dihedral angle of 76.84(3)°. nih.goviucr.org

The conformation of the hydrazide side chain is influenced by intramolecular hydrogen bonding. Specifically, an intramolecular N—H⋯O hydrogen bond between the hydrazide N-H and the carbonyl oxygen of the coumarin ring helps to stabilize the conformation of the side chain. nih.goviucr.org

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. In the crystal structure of 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, intermolecular hydrogen bonds play a crucial role in the packing arrangement. nih.goviucr.org Specifically, N—H⋯O and N—H⋯N hydrogen bonds link adjacent molecules together. nih.goviucr.org These interactions create chains of molecules extending along the researchgate.net crystallographic direction, building up the solid-state architecture. nih.goviucr.org

Table 4: Crystallographic Data for 2-Oxo-N′-phenyl-2H-chromene-3-carbohydrazide

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6508 (2) |

| b (Å) | 8.3906 (3) |

| c (Å) | 11.6388 (4) |

| α (°) | 96.504 (2) |

| β (°) | 95.614 (2) |

| γ (°) | 94.757 (2) |

| Volume (ų) | 639.31 (4) |

| Z | 2 |

Data obtained from crystallographic studies. nih.gov

Future Directions and Research Perspectives in 2 Oxo 2h Chromene 3 Carbohydrazide Chemistry

Exploration of Novel Biological Targets

The established bioactivities of 2-oxo-2H-chromene-3-carbohydrazide derivatives provide a strong foundation for exploring novel and unexploited biological targets. The structural hybrids of this compound have shown significant potential as anticancer, antimicrobial, antidiabetic, and antiviral agents. ijrrjournal.comrsc.org Future research should aim to expand this therapeutic profile.

Given their demonstrated anticancer properties against various cell lines, including liver, breast, and cervical cancer, further studies could investigate their potential against other malignancies and explore their effects on cancer stem cells, tumor microenvironments, and immunomodulatory pathways. nih.govnih.govnih.gov The ability of coumarin (B35378) derivatives to inhibit enzymes like carbonic anhydrases, tubulin, and Myeloid cell leukemia-1 (Mcl-1) suggests that a broader panel of cancer-related enzymes and proteins should be screened. nih.govnih.gov

In the realm of neurodegenerative diseases, where some coumarin-metal complexes have been studied for their potential in Alzheimer's disease, derivatives of this compound could be evaluated against targets like beta-secretase (BACE1), tau protein aggregation, and neuroinflammation. rsc.orgnih.gov Similarly, their known activity against α-glucosidase invites exploration of other targets relevant to metabolic disorders. rsc.orgacs.orgrsc.org The discovery of derivatives with anti-HIV activity, specifically targeting HIV-1 integrase, warrants the investigation of their efficacy against other viral enzymes and proteins, not only for HIV but for other viral pathogens as well. ijrrjournal.com

Table 1: Selected Biological Targets of this compound Derivatives

Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of coumarin derivatives has traditionally relied on classic reactions like the Pechmann, Perkin, and Knoevenagel condensations. ijrrjournal.comnih.govnih.gov While effective, future research must focus on developing more advanced, efficient, and environmentally benign synthetic methodologies to generate libraries of complex this compound derivatives for biological screening.

Future synthetic strategies should also explore:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and allow for easier scalability.

Photocatalysis: Visible-light mediated organophotocatalysis presents a metal-free, environmentally friendly method for synthesizing substituted coumarin scaffolds. bohrium.com

Click Chemistry: The use of "click" reactions, such as the conjugation of azido-coumarins with other molecules, provides a powerful tool for creating complex hybrids, such as those with closo-dodecaborate anions, for applications in areas like boron neutron capture therapy. mdpi.com

Molecular Hybridization: A continued focus on creating hybrid molecules that combine the this compound scaffold with other pharmacologically active heterocycles (e.g., triazoles, oxadiazoles, benzimidazoles) is a promising strategy for developing multi-target agents. researchgate.netnih.gov

Table 2: Overview of Synthetic Methodologies for Coumarin Derivatives

Integration of Multi-Omics Data for Mechanism Elucidation

Understanding the precise mechanism of action is critical for the rational design of more potent and selective derivatives. While traditional assays identify a drug's primary target, they often miss the broader cellular impact. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to comprehensively map the biological effects of this compound derivatives. nih.govyoutube.com

By treating cancer cells, for example, with a lead compound, researchers can:

Transcriptomics (RNA-seq): Identify all genes whose expression is upregulated or downregulated, revealing the cellular pathways perturbed by the compound. nih.gov

Proteomics: Quantify changes in the levels of thousands of proteins and their post-translational modifications, providing a direct link between gene expression changes and functional cellular machinery.

Metabolomics: Profile the fluctuations in small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and identifying enzymatic pathways affected by the drug. medrxiv.org

Genomics/Epigenomics: Analyze DNA methylation and histone modifications to see if the compound induces epigenetic changes that alter gene expression. nih.gov

Integrating these data layers can reveal novel drug targets, uncover mechanisms of drug resistance, identify predictive biomarkers for patient stratification, and even suggest drug repositioning opportunities. nih.govmedrxiv.org For instance, a multi-omics analysis could reveal that a this compound derivative not only inhibits its primary target but also disrupts critical metabolic pathways like fatty acid metabolism, a previously unknown synergistic effect. nih.gov

Development of Targeted Delivery Systems

While many coumarin derivatives exhibit potent biological activity in vitro, their translation to clinical use can be hampered by poor solubility, limited bioavailability, or off-target toxicity. nih.govacs.org The development of targeted delivery systems is a crucial future direction to overcome these limitations, enhance therapeutic efficacy, and minimize side effects.

Future research in this area should focus on:

Nanoparticle Encapsulation: Loading this compound derivatives into biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve solubility, protect the drug from degradation, and allow for controlled release. nih.gov Studies have shown that PLGA nanoparticles loaded with a coumarin-triazole hybrid demonstrated significantly higher cytotoxicity against cancer cells compared to the free drug. nih.gov

Self-Assembling Systems: Novel coumarin derivatives can be designed to self-assemble into nanoparticles in aqueous solutions, acting as their own delivery vehicle. acs.org For instance, a triphenylphosphonium-appended coumarin was shown to form nanoparticles that selectively target and accumulate in mitochondria, enabling the targeted delivery of an encapsulated drug like doxorubicin (B1662922) directly to this organelle. acs.org

Stimuli-Responsive Systems: Creating "smart" delivery systems where the coumarin derivative is linked to a carrier via a photocleavable bond. researchgate.net This allows the drug to be administered in an inactive form and released only at the target site upon exposure to a specific wavelength of light, offering high spatial and temporal control over drug activity. researchgate.net